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Compound of Interest

Compound Name: 2-Ethyl-2-imidazoline

Cat. No.: B1361361

Introduction

2-Ethyl-2-imidazoline (CAS No. 930-52-9) is a heterocyclic organic compound with the
molecular formula CsH1oN2 and a molecular weight of approximately 98.15 g/mol .[1][2][3] It
serves as a crucial building block and intermediate in various industrial and pharmaceutical
applications, including the synthesis of corrosion inhibitors, surfactants, and therapeutic agents.
[3] A thorough characterization of its molecular structure is essential for quality control, reaction
monitoring, and understanding its chemical behavior. This guide provides an in-depth overview
of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for 2-Ethyl-2-imidazoline, complete with experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR spectra of 2-Ethyl-2-imidazoline provide distinct
signals corresponding to the ethyl and imidazoline ring moieties.

Predicted NMR Data

Due to the potential for tautomerization in imidazoline derivatives, NMR signals for the ring
atoms can sometimes be broadened in solution-state spectra.[4] The following tables
summarize the predicted chemical shifts (d) in ppm relative to tetramethylsilane (TMS).
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Table 1: Predicted *H NMR Spectroscopic Data for 2-Ethyl-2-imidazoline

Predicted
Protons Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
_ -CHs (Ethyl
a ~11-13 Triplet (1) 3H
group)
-CHa- (Ethyl
b ~22-24 Quartet (q) 2H
group)
] -CH2-CHa2-
c ~35-37 Singlet (s) 4H ) o
(Imidazoline ring)
] Broad Singlet (br -NH-
d ~ 4.5 (variable) 1H ) o
S) (Imidazoline ring)

Note: The imidazoline ring protons (c) may appear as two triplets if coupling is resolved. The
NH proton (d) is exchangeable and may not always be observed.

Table 2: Predicted *3C NMR Spectroscopic Data for 2-Ethyl-2-imidazoline

Predicted Chemical Shift

Carbon Assignment
(3, ppm)
1 ~10-15 -CHs (Ethyl group)
2 ~25-30 -CH:- (Ethyl group)
3 ~50-55 -CHz-CH2- (Imidazoline ring)
4 ~165-170 C=N (Imine carbon)

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of 2-Ethyl-2-
imidazoline.

o Sample Preparation:
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o Accurately weigh 5-25 mg of high-purity 2-Ethyl-2-imidazoline for H NMR (or 50-100 mg
for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., Chloroform-d, CDCIs) in a clean vial.[5]

o Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution
through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to prevent
magnetic field distortions.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS, 6 = 0.00
ppm), if not already present in the solvent.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
[6]

o Insert the sample into the spectrometer's probe.
o Lock the spectrometer's field frequency using the deuterium signal from the solvent.

o Shim the magnetic field to optimize its homogeneity across the sample, which is critical for
achieving sharp, well-resolved peaks.

o Acquire the *H spectrum using standard pulse sequences. For 13C NMR, use a proton-
decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the
spectrum and improves the signal-to-noise ratio.[7]

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

o

Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

[¢]

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

[¢]

Integrate the peaks in the *H spectrum to determine the relative ratios of protons.
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Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 2-Ethyl-2-imidazoline is characterized by
absorptions corresponding to N-H, C-H, and C=N bonds.

Characteristic IR Absorption Data

Table 3: Key FTIR Absorption Bands for 2-Ethyl-2-imidazoline

Frequency Range (cm™?) Vibration Mode Expected Intensity
3200 - 3400 N-H stretch Medium, Broad

2850 - 2970 C-H stretch (Aliphatic) Strong

1600 - 1650 C=N stretch (Imine) Medium to Strong
1450 - 1470 C-H bend (Methylene) Medium

1200 - 1300 C-N stretch Medium

Note: These values are based on characteristic frequencies for imidazoline derivatives.[8][9]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.[10][11]
e Sample Preparation:

o Ensure the sample of 2-Ethyl-2-imidazoline is solid (as it has a melting point of 42-46 °C)
and available in powder or crystalline form.[3]

o A few milligrams of the sample are sufficient for analysis.[12]

e Instrument Setup and Data Acquisition:
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o Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent
like isopropanol and allowing it to dry completely.[13]

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum to remove interference from atmospheric COz and
H20.

o Place a small amount of the 2-Ethyl-2-imidazoline sample directly onto the center of the
ATR crystal.

o Apply pressure using the instrument's press arm to ensure firm and uniform contact
between the sample and the crystal surface.[14]

o Data Collection and Analysis:

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000—-400 cm™1,

o After data collection, clean the crystal surface thoroughly.

o Analyze the resulting spectrum by identifying the positions (in cm~1) of the major
absorption bands and correlating them with specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the molecular weight and elemental formula of a
compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar
molecules like 2-Ethyl-2-imidazoline, typically yielding a protonated molecular ion [M+H]*.[15]

Predicted Mass Spectrometry Data

The monoisotopic mass of 2-Ethyl-2-imidazoline (CsHioN2z) is 98.0844 Da.[16] The following
table lists the predicted m/z values for common adducts that may be observed in ESI-MS.

Table 4: Predicted ESI-MS Data for 2-Ethyl-2-imidazoline
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Adduct Formula Predicted m/z
[M+H]* [CsH11N2]* 99.0917
[M+Na]* [CsH10N2Na]* 121.0736
[M+K]* [CsH10N2K]* 137.0476

[M]* [CsH10N2]* 98.0839

Data sourced from PubChem predictions.[16]

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

This protocol describes a general procedure for analyzing 2-Ethyl-2-imidazoline using ESI-
MS.

e Sample Preparation:

o Prepare a stock solution of the sample by dissolving approximately 1 mg of 2-Ethyl-2-
imidazoline in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[17]

o Create a dilute solution for analysis (typically 1-10 pg/mL) by diluting the stock solution
with a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[18]

o To promote the formation of protonated ions ([M+H]*) in positive ion mode, it is common to
add a small amount of an acid, such as 0.1% formic acid, to the final solution.[15]

o Filter the final solution if any particulates are present to avoid clogging the instrument.[18]
e Instrument Setup and Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion using a syringe
pump or through a liquid chromatography (LC) system.[19]

o Set the mass spectrometer to operate in positive ion mode.
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o Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas temperature, to achieve a stable and strong signal.

o Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to include the
expected molecular ion and potential adducts.

o Data Analysis:
o lIdentify the peak corresponding to the protonated molecule ([M+H]*) at m/z = 99.09.

o Observe other potential adducts, such as the sodium adduct ([M+Na]*), which can help
confirm the molecular weight.

o For high-resolution mass spectrometers (HRMS), the measured accurate mass can be
used to confirm the elemental composition (CsH1oN2) of the molecule.

Workflow Visualization

The characterization of a chemical compound like 2-Ethyl-2-imidazoline involves a logical
workflow where different spectroscopic techniques provide complementary information, leading
to a conclusive structural identification.

Data Acquisition Data Analysis & Interpretation
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Molecular Weight, ittty
Elemental Formula
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Caption: Workflow for the spectroscopic characterization of 2-Ethyl-2-imidazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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